molecular formula C17H21N B14158036 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine CAS No. 28918-43-6

1-[(3-Methylnaphthalen-2-yl)methyl]piperidine

Cat. No.: B14158036
CAS No.: 28918-43-6
M. Wt: 239.35 g/mol
InChI Key: XFFWFHZKQYRQNR-UHFFFAOYSA-N
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Description

1-[(3-Methylnaphthalen-2-yl)methyl]piperidine is an organic compound with the molecular formula C17H21N. It consists of a piperidine ring attached to a 3-methylnaphthalene moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine typically involves the reaction of 3-methylnaphthalene with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of 3-methylnaphthaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the parent compound .

Scientific Research Applications

1-[(3-Methylnaphthalen-2-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 1-[(2-Methylnaphthalen-1-yl)methyl]piperidine
  • 1-[(4-Methylnaphthalen-1-yl)methyl]piperidine
  • 1-[(3-Methylnaphthalen-1-yl)methyl]piperidine

Comparison: 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine is unique due to the specific positioning of the methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

CAS No.

28918-43-6

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

1-[(3-methylnaphthalen-2-yl)methyl]piperidine

InChI

InChI=1S/C17H21N/c1-14-11-15-7-3-4-8-16(15)12-17(14)13-18-9-5-2-6-10-18/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3

InChI Key

XFFWFHZKQYRQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CN3CCCCC3

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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